N-cyclohexyl-2-methoxyacetamide
Description
N-Cyclohexyl-2-methoxyacetamide is an acetamide derivative featuring a cyclohexyl group attached to the nitrogen atom and a methoxy (-OCH₃) substituent at the 2-position of the acetamide backbone. While direct structural data for this compound are absent in the provided evidence, its analogs (e.g., N-cyclohexyl-2-hydroxyacetamide , N-cyclohexyl-2-(substituted phenoxy)acetamides , and methoxy-containing compounds like Metolachlor ) suggest that its physicochemical properties and applications are influenced by the methoxy group’s electron-donating effects and steric profile. The methoxy substitution likely enhances solubility in non-polar solvents compared to hydroxy analogs and modulates biological interactions, making it relevant in agrochemical or pharmaceutical research.
Properties
IUPAC Name |
N-cyclohexyl-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZONQSBJLMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-2-methoxyacetamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting the methoxy group to a halide.
Major Products Formed
Oxidation: Cyclohexyl-2-methoxyacetic acid.
Reduction: N-cyclohexyl-2-methoxyethylamine.
Substitution: N-cyclohexyl-2-chloroacetamide.
Scientific Research Applications
N-cyclohexyl-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-cyclohexyl-2-methoxyacetamide with structurally related acetamides, emphasizing substituent effects, synthesis, and applications:
Table 1: Structural and Functional Comparison of Cyclohexyl Acetamide Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Solubility Methoxy vs. Chloro vs. Methoxy: Metolachlor’s 2-chloro substituent confers herbicidal activity via inhibition of acetolactate synthase (ALS), whereas methoxy groups (as in the target compound) may alter binding specificity or environmental persistence.
Synthetic Routes
- DCC/DMAP-Mediated Coupling : Used for N-cyclohexyl-2-oxo-2-phenylacetamide , this method could adapt to synthesize the target compound by substituting phenylglyoxylic acid with methoxyacetic acid.
- Multicomponent Reactions : Employed for N-benzyl derivatives , this strategy offers modularity for introducing methoxy groups via tailored reagents.
Crystallographic and Hydrogen-Bonding Behavior
- Cyclohexyl acetamides often exhibit chair conformations and N–H···O hydrogen-bonded chains . The methoxy group’s steric bulk may disrupt packing efficiency compared to smaller substituents (e.g., hydroxy), influencing melting points and crystal morphology.
Biological and Agrochemical Relevance Herbicidal Activity: Metolachlor’s efficacy suggests that methoxy-substituted acetamides could target similar pathways, though substituent positioning (e.g., alpha-methoxy vs. aryl methoxy) may alter mode of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
